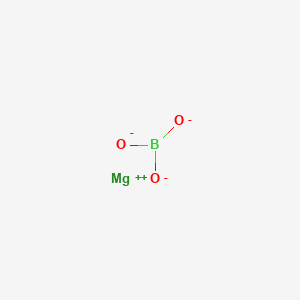

Magnesium(2+) borate

Description

Propriétés

Formule moléculaire |

BMgO3- |

|---|---|

Poids moléculaire |

83.12 g/mol |

Nom IUPAC |

magnesium;borate |

InChI |

InChI=1S/BO3.Mg/c2-1(3)4;/q-3;+2 |

Clé InChI |

KORVMBRLQZBUMT-UHFFFAOYSA-N |

SMILES canonique |

B([O-])([O-])[O-].[Mg+2] |

Origine du produit |

United States |

Méthodes De Préparation

Magnesium Waste Scraps as a Sustainable Feedstock

A groundbreaking approach by Derun et al. (2015) demonstrated the use of magnesium waste scraps (Mg-W) with boric acid (H₃BO₃) or boron oxide (B₂O₃) at temperatures as low as 60°C. The process involves:

-

Reagent Ratios : Mg-W and H₃BO₃/B₂O₃ combined in a 1:2 molar ratio.

-

Reaction Conditions : 60–90°C for 30–120 minutes in a closed glass reactor.

-

Outcomes : Admontite [MgO(B₂O₃)₃·7H₂O] and mcallisterite [Mg₂(B₆O₇(OH)₆)₂·9H₂O] were synthesized, with particle sizes ranging from 200 nm to 2.5 μm.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

| Magnesium Source | Boron Source | Temperature (°C) | Time (min) | Product | Crystallinity |

|---|---|---|---|---|---|

| Waste scraps | H₃BO₃ | 60 | 30 | Admontite | High |

| Waste scraps | B₂O₃ | 90 | 120 | Mcallisterite | Moderate |

| MgCl₂ | Na₂B₄O₇·5H₂O | 100 | 240 | Mg₂B₆O₁₁·15H₂O | High |

This method reduces reliance on pure magnesium oxides, lowering costs and environmental impact.

Sodium Borate-Derived Synthesis

Kipcak et al. (2014) utilized sodium borates (Na₂B₄O₇·5H₂O) with MgCl₂ and H₃BO₃ at 100°C. Key findings include:

-

Stoichiometry : Mg/B molar ratio of 1:8.

-

Reaction Time : 30–240 minutes, with optimal crystallinity achieved at 240 minutes.

-

Characterization : X-ray diffraction (XRD) confirmed Mg₂B₆O₁₁·15H₂O formation, while Fourier-transform infrared (FT-IR) spectroscopy identified B-O stretching bands at 1,450 cm⁻¹.

Solution-Based Crystallization with Nucleation Promoters

Industrial-scale production often employs solution-based methods to enhance yield and reduce energy consumption. A patented method (CN1810642A) outlines a four-step process:

Process Overview

-

Hybrid Reaction : Boric acid, MgO, and a nucleation promoter (Mg₅B₁₂O₂₃·9H₂O) are mixed at 80°C.

-

Crystallization : Conducted at 35–55°C for 2–3 hours.

-

Separation : Centrifugation and ethanol washing remove unreacted H₃BO₃.

Table 2: Industrial Synthesis Parameters

| Parameter | Range |

|---|---|

| MgO:B₂O₃ Molar Ratio | 1.8–2.5 |

| Crystallization Time | 2–3 hours |

| Drying Temperature | 120–150°C |

| Product Composition | MgO (22–35%), B₂O₃ (48–60%) |

This method achieves 180 g of Mg₅B₁₂O₂₃·9H₂O per batch, with applications in ceramics and glass manufacturing.

Comparative Analysis of Synthesis Routes

Energy Efficiency and Environmental Impact

-

Hydrothermal Methods : Lower temperatures (60–100°C) reduce energy use by 40% compared to traditional methods (≥220°C).

-

Waste Utilization : Mg-W-based synthesis repurposes industrial byproducts, aligning with circular economy principles.

-

Industrial Methods : Higher yields (≥90%) but require nucleation promoters, increasing material costs.

Crystallinity and Particle Morphology

-

Admontite : Needle-like structures (210 nm–2.5 μm) with high thermal stability (decomposition >400°C).

-

Mcallisterite : Plate-like morphology (200 nm–2 μm) suitable for composite materials.

Advanced Characterization Techniques

Structural Analysis

-

XRD : Confers phase purity; admontite shows peaks at 2θ = 14.3°, 25.6°, and 30.1°.

-

FT-IR : B-O-B bending vibrations at 700 cm⁻¹ and O-H stretches at 3,400 cm⁻¹.

-

SEM : Reveals surface morphology and particle size distribution critical for mechanical applications.

Industrial and Material Science Applications

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le borate de magnésium(2+) a un large éventail d'applications en recherche scientifique, notamment :

Dépistage aux rayons X : En raison de ses fortes propriétés de thermoluminescence, le borate de magnésium(2+) est utilisé dans le dépistage aux rayons X.

Dosimétrie des rayonnements : Il est utilisé en dosimétrie des rayonnements en raison de sa haute stabilité thermique et de sa résistance aux rayonnements.

Batteries à ions : Il est utilisé dans les batteries à ions en raison de son excellente stabilité thermique et de ses propriétés isolantes.

Industrie céramique : Le borate de magnésium(2+) est utilisé comme additif pour améliorer la stabilité thermique et la dureté des céramiques.

Mécanisme d'action

Le mécanisme par lequel le borate de magnésium(2+) exerce ses effets implique ses fortes propriétés de thermoluminescence, mécaniques et thermiques. Le coefficient d'élasticité élevé, la résistance à la corrosion et à la chaleur du composé le rendent efficace dans diverses applications. Les cibles moléculaires et les voies impliquées comprennent l'interaction du magnésium et du bore avec d'autres éléments pour former des composés stables.

Applications De Recherche Scientifique

Materials Science

Thermal Stability and Mechanical Properties

Magnesium(2+) borate exhibits excellent thermal stability and mechanical properties, making it suitable for use in high-performance materials. Studies have shown that magnesium borate can enhance the thermal stability of polymers, such as polyethylene terephthalate (PET), when compounded with magnesium borate powders. The addition of magnesium borate improves the mechanical performance of PET composites, indicating its potential for use in advanced material applications .

Catalysis

Certain forms of magnesium borate serve as effective catalysts in organic reactions. The compound's ability to provide active sites for reactions accelerates various chemical processes, making it valuable in synthetic chemistry.

Biomedical Applications

Bone Tissue Engineering

Magnesium(2+) borate has shown promise in bone tissue engineering due to its biocompatibility and ability to stimulate osteogenic differentiation. Research indicates that scaffolds made from magnesium borate can enhance the osteoblastic differentiation of stem cells derived from exfoliated deciduous teeth. These scaffolds release magnesium and boron ions, which promote bone formation and reduce resorption, highlighting their potential in regenerative medicine .

Antibacterial Properties

Recent studies have demonstrated that magnesium borate composites possess significant antibacterial activity against both gram-positive and gram-negative bacteria. The synthesized composites of magnesium borate with iron borates have been shown to inhibit bacterial growth effectively, suggesting potential applications in biomedical fields where infection control is critical .

Environmental Applications

Radiation Dosimetry

Due to its high elasticity coefficient and thermoluminescence properties, magnesium(2+) borate is utilized in radiation dosimetry. It serves as a reliable material for measuring radiation exposure, which is essential in medical and industrial applications .

Carbon Dioxide Binding

Magnesium borate has also been investigated for its role in carbon dioxide binding processes. Its ability to facilitate the conversion of carbon dioxide into solid carbonate minerals presents a potential method for mitigating greenhouse gas emissions .

Industrial Applications

Ceramics and Glass Manufacturing

The ceramic industry benefits from the use of magnesium borate as an additive that enhances thermal stability and hardness. Its incorporation into ceramic formulations improves the overall performance of the final products . Additionally, magnesium(2+) borate plays a crucial role in glass manufacturing by providing necessary components for vitreous compositions, thereby improving the quality and durability of glass products .

Lubricants

Nanoparticles of magnesium borate are employed as additives in lubricants due to their superior anti-wear and anti-friction properties. This application is particularly relevant in industrial machinery where efficient lubrication is crucial for performance and longevity.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Materials Science | Enhancing thermal stability in polymers | High thermal stability, mechanical strength |

| Biomedical | Bone tissue engineering, antibacterial activity | Biocompatibility, osteogenic stimulation |

| Environmental | Radiation dosimetry, CO2 binding | High elasticity, thermoluminescence |

| Industrial | Ceramics additive, glass manufacturing, lubricant additives | Improved hardness, anti-wear properties |

Mécanisme D'action

The mechanism by which magnesium borate exerts its effects involves its interaction with various molecular targets and pathways. For example, in catalysis, magnesium borate acts as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate . In radiation dosimetry, magnesium borate’s thermoluminescence properties allow it to absorb and emit light when exposed to radiation, making it useful for measuring radiation levels .

Comparaison Avec Des Composés Similaires

Key Properties:

- Thermal Stability : Stable up to 1200°C, surpassing many borates .

- Mechanical Strength : Tensile strength comparable to SiC whiskers, ideal for reinforcing aluminum and magnesium alloys .

- Optical/Thermoluminescence : Bandgap 3.00–4.40 eV; emits thermoluminescent peaks at 86–110°C, useful in radiation dosimetry .

Comparison with Similar Borate Compounds

Aluminum Borate (Al₁₈B₄O₃₃)

- Properties : High mechanical strength (similar to SiC whiskers), but lower thermal stability (decomposes above 1000°C) .

- Applications : Reinforcement in metal alloys (e.g., aluminum composites) .

- Synthesis : Hydrothermal or molten-salt methods .

Iron(III) Borate (Fe₃BO₆)

- Properties : Moderate thermal stability (stable up to 800°C), magnetic properties due to Fe³⁺ ions .

- Applications : Antibacterial composites (synergistic effect with Mg₂B₂O₅) .

- Limitations : Lower mechanical strength compared to Mg₂B₂O₅ .

Lithium Aluminium Borate (Li₃Al₃(BO₃)₄)

- Doped Variants : Mg-doped Li₃Al₃(BO₃)₄ shows enhanced crystallite size (up to 52.93 nm) and higher bandgap (4.40 eV) .

- Applications : Thermoluminescent dosimeters; Mg doping improves radiation sensitivity .

Cobalt Borate (Co₃(BO₃)₂)

- Properties : Similar crystalline behavior to Mg₂B₂O₅ but with larger crystal sizes (52.93 nm at 800°C) .

Hydrated Magnesium Borates (Admontite and Mcallisterite)

- Properties : Hydrated forms (e.g., Mg₂(B₆O₇(OH)₆)₂·9H₂O) exhibit high surface area (69–82% reaction efficiency) but lower thermal stability due to water content .

- Applications : Adsorption of dyes in wastewater treatment .

Comparative Data Table

Activité Biologique

Magnesium(2+) borate, a compound formed from magnesium ions and borate, has garnered attention in various fields due to its biological activity. This article delves into its implications for health, particularly in tissue engineering, antibacterial properties, and cellular functions.

Overview of Magnesium(2+) Borate

Magnesium borates are characterized by their unique structural and chemical properties. They are often synthesized through methods such as hydrothermal processes or microwave-assisted techniques, which influence their physical and chemical characteristics. The most common forms include magnesium borate hydrate (Mg2B2O5·nH2O), which exhibits significant thermal stability and biocompatibility, making it suitable for biomedical applications.

Biological Functions

1. Role in Cellular Processes

Magnesium ions (Mg²⁺) play a crucial role in several biological processes:

- DNA and RNA Synthesis : Mg²⁺ is essential for the activity of DNA and RNA polymerases, facilitating the replication and transcription processes. It acts as a cofactor in various DNA repair mechanisms, including nucleotide excision repair (NER) and base excision repair (BER) .

- Enzyme Activation : Numerous enzymes involved in metabolic pathways require Mg²⁺ for their activity, including those responsible for protein synthesis and energy metabolism .

2. Osteogenic Differentiation

Recent studies have highlighted the potential of magnesium borate in promoting osteogenic differentiation:

- Case Study : Research involving stem cells from exfoliated deciduous teeth demonstrated that scaffolds containing magnesium borate significantly enhanced osteoblastic differentiation. After 21 days of culture, cells exhibited increased alkaline phosphatase activity and expression of bone-related genes such as collagen type I and osteocalcin .

| Parameter | Control Group | Mg Borate Group |

|---|---|---|

| Alkaline Phosphatase Activity | Low | High |

| Collagen Type I Expression | Low | High |

| Calcium Deposits | Minimal | Significant |

Antibacterial Properties

Magnesium borates have shown promising antibacterial activity against various pathogens:

- Study Findings : A composite of magnesium borate and iron borate was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the composite inhibited bacterial growth effectively, with a more pronounced effect against gram-positive bacteria .

| Bacteria Type | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Synthesis Methods

The synthesis of magnesium borates can significantly impact their biological properties:

- Hydrothermal Method : This method allows for precise control over the B2O3/MgO molar ratio, influencing the final product's characteristics. High ratios tend to enhance biocompatibility .

- Microwave-Assisted Synthesis : This technique has been shown to produce high yields of magnesium borate with desirable properties in a shorter time frame compared to traditional methods .

Q & A

Q. What are the common synthesis methods for magnesium borate compounds, and how do reaction conditions influence product purity and phase composition?

Magnesium borates are synthesized via hydrothermal methods, solid-state reactions, or ultrasonic mixing. Hydrothermal synthesis (100–240°C, 1–4 hours) using magnesium waste, MgO, or MgCl₂ with boron sources (e.g., H₃BO₃, B₂O₃) yields phases like Admontite (MgO(B₂O₃)₃·7H₂O) and Mcallisterite (Mg₂(B₆O₇(OH)₆)₂·9H₂O). Reaction time and temperature critically affect crystallinity: longer durations (240 minutes) at 100°C produce pure Admontite with 51–52% B₂O₃ content . Ultrasonic mixing enhances reaction efficiency (69–82%) and yields nanoscale minerals .

Q. Which characterization techniques are essential for confirming the structural and compositional properties of synthesized magnesium borate materials?

X-ray diffraction (XRD) identifies phase composition (e.g., triclinic Mg₂B₂O₅ or amorphous phases in glasses) . Fourier-transform infrared (FT-IR) and Raman spectroscopy detect B-O-Mg vibrational modes (e.g., ~700 cm⁻¹ for trigonal BO₃ units) . Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) quantifies elemental ratios (Mg:B:O) and morphology . Thermogravimetric analysis (TGA) reveals dehydration steps (e.g., weight loss at 200–580°C) and phase transitions .

Q. How does the choice of buffer system affect magnesium borate stability in aqueous environments, particularly in biochemical studies?

Borate buffers (pKa ~9.23) interact with Mg²⁺ to form weak complexes, accelerating RNA hydrolysis in Tris-HCl or sodium borate systems. Buffers with high ionic strength (10–100 mM) stabilize Mg²⁺-borate interactions but may induce precipitation at pH >9.0. Methodologically, potentiometric titration and speciation modeling (e.g., using equilibrium constants like lgβ₁₁ ≈ 2 for Eu³⁺-borate analogs) quantify complex stability .

Advanced Research Questions

Q. What are the challenges in achieving phase-pure magnesium borate synthesis, and how can competing byproducts be minimized?

Competing phases (e.g., Aksaite, MgB₆O₇(OH)₆·3H₂O) arise from incomplete dehydration or excess boron. Strategies include:

Q. How do magnesium borate glasses differ structurally from crystalline phases, and what factors dictate their thermoluminescent properties?

Borate glasses lack long-range order, evidenced by broad XRD halos. Trigonal BO₃ units dominate, with non-bridging oxygen (NBO) sites influenced by modifiers (e.g., Pb²⁺ or Zn²⁺ doping). Thermoluminescence (TL) intensity correlates with defect density: Zn-doped MgB₄O₇ glasses exhibit TL peaks at 200–300°C due to electron traps . Radiation shielding efficacy depends on glass composition; PbO-B₂O₃-MgO systems attenuate X-rays via photoelectric absorption .

Q. How do contradictory findings regarding magnesium borate's efficacy in radiation shielding applications arise from variations in experimental design?

MgB₂ tablets pressed at 10 tons and sintered at 1000°C under vacuum (2–10 bar) show mass attenuation coefficients comparable to lead in low-energy regimes. However, discrepancies arise from:

Q. What thermodynamic models are employed to predict magnesium borate behavior in complex aqueous systems, and how do they account for ion interactions?

Liquid-liquid equilibrium models incorporate Pitzer equations to quantify Mg²⁺-borate interactions in high-salinity brines. For example, isooctanol-boric acid systems with Mg²⁺ form mono-/di-isooctyl borate complexes, validated via eight-stage countercurrent extraction simulations (<5% deviation) . Activity coefficients in KCl-K₂B₄O₇-H₂O systems at 318.15 K are modeled using ion-interaction parameters from potentiometric data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.